

Application Notes: WYZ90 (U0126) as a Tool for Studying Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	WYZ90	
Cat. No.:	B156209	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

WYZ90 (U0126) is a potent, selective, and non-competitive inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2][3][4] It is a pivotal chemical tool for dissecting the MAPK/ERK signaling pathway, which is a central cascade in regulating a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[3][5] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer.[1][5] WYZ90 (U0126) exerts its inhibitory effect by binding to MEK1/2, thereby preventing the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Its high selectivity makes it an invaluable tool for elucidating the specific roles of the MEK/ERK module in complex biological systems.[1]

Mechanism of Action

WYZ90 (U0126) is a non-ATP competitive inhibitor, binding directly to the kinase domain of MEK1 and MEK2.[2][6] This specific mode of action prevents MEK from phosphorylating the threonine and tyrosine residues (Thr202/Tyr204 in human ERK1) within the activation loop of ERK1/2, thus inhibiting their kinase activity.[7] This leads to the downstream blockade of ERK-mediated signaling events, such as the activation of transcription factors like AP-1.[1][4]

Applications in Signal Transduction Research



- Pathway Elucidation: Investigating the necessity of MEK/ERK activation in response to various stimuli (e.g., growth factors, cytokines, stress).
- Cancer Biology: Studying the effects of MAPK/ERK pathway inhibition on tumor cell proliferation, survival, and invasion.[1][5]
- Neuroscience: Exploring the role of MEK/ERK signaling in neuronal differentiation, plasticity, and neuroprotection against oxidative stress.[6][8]
- Drug Discovery: Serving as a reference compound for the development of novel MEK inhibitors and for validating the therapeutic hypothesis of targeting the MAPK pathway.
- Stem Cell Biology: Aiding in the maintenance of human pluripotent stem cells in an undifferentiated state.

Data Presentation

Table 1: Physicochemical and Solubility Properties of **WYZ90** (U0126)

Property	Value	Reference
Molecular Weight	380.48 g/mol	
Formula	C18H16N6S2	
CAS Number	109511-58-2	
Solubility	Soluble to 100 mM in DMSO	
Storage (Lyophilized)	Desiccate at -20°C for up to 24 months	[9]
Storage (in DMSO)	Aliquot and store at -20°C; use within 3 months	[9][10]

Table 2: In Vitro Inhibitory Activity of **WYZ90** (U0126)



Target	IC₅₀ Value	Assay Conditions	Reference
MEK1	72 nM (0.07 μM)	Cell-free kinase assay	[1][2][4]
MEK2	58 nM (0.06 μM)	Cell-free kinase assay	[1][2][4]

Table 3: Recommended Concentrations for Cell-Based Assays

Application	Recommended Concentration	Pre-treatment Time	Cell Type Example	Reference
Inhibition of ERK Phosphorylation	10 μΜ	30 min - 2 hours	NIH/3T3, PC12	[9][10]
Cell Viability (MTT Assay)	1 - 125 μM (for IC50 determination)	1 - 2 hours before stimulus	HT22, NIH-3T3	[6][7]
Induction of Anoikis	Not specified	Not specified	MDA-MB231	[1]

Protocols

Protocol 1: Preparation of WYZ90 (U0126) Stock Solution

- Objective: To prepare a high-concentration stock solution for use in cell culture experiments.
- Materials:
 - WYZ90 (U0126) powder (e.g., 5 mg)
 - o Dimethyl sulfoxide (DMSO), sterile
 - Sterile microcentrifuge tubes
- Procedure:
 - 1. Bring the vial of **WYZ90** (U0126) powder to room temperature before opening.



- 2. To prepare a 10 mM stock solution, add 1.31 ml of DMSO to 5 mg of **WYZ90** (U0126) powder.[9]
- 3. Vortex vigorously for at least 30 seconds to ensure the compound is fully dissolved.[10]
- 4. Aliquot the stock solution into smaller volumes (e.g., 20 μ L) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- 5. Store the aliquots at -20°C. Once thawed, an aliquot should be used and any remainder discarded.

Protocol 2: Inhibition of ERK Phosphorylation in Cultured Cells

- Objective: To assess the efficacy of WYZ90 (U0126) in blocking growth factor-induced ERK1/2 phosphorylation via Western Blot.
- Materials:
 - Cultured cells (e.g., NIH/3T3 or PC12) in 6-well plates
 - Complete growth medium and serum-free medium
 - Stimulant (e.g., 20% serum[9], 50 ng/ml NGF[10], or 100 ng/mL aFGF[7])
 - 10 mM WYZ90 (U0126) stock solution
 - Phosphate-buffered saline (PBS), ice-cold
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels, buffers, and Western Blotting apparatus
 - Primary antibodies: anti-phospho-p44/42 ERK (Thr202/Tyr204) and anti-total p44/42 ERK
 - HRP-conjugated secondary antibody



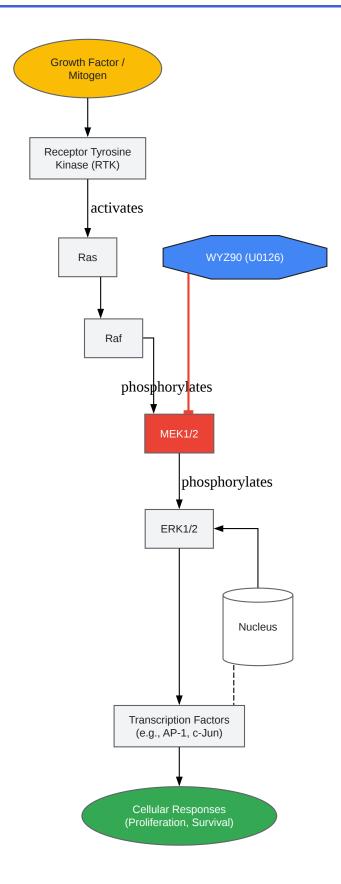
- Chemiluminescent substrate
- Procedure:
 - 1. Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.
 - 2. Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours to reduce basal ERK activation.[8][11]
 - 3. Inhibitor Pre-treatment: Prepare working dilutions of **WYZ90** (U0126) in serum-free medium. A final concentration of 10 μ M is commonly effective.[9][10] Add the inhibitor-containing medium (or DMSO vehicle control) to the cells and incubate at 37°C for 1-2 hours.[7][9]
 - 4. Stimulation: Add the stimulant (e.g., serum or growth factor) directly to the wells to the desired final concentration. Incubate for the optimal stimulation time (e.g., 5-30 minutes). [9][10]
 - 5. Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Add 100-150 μL of ice-cold lysis buffer to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
 - 6. Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
 - 7. Western Blotting:
 - Normalize protein samples to the same concentration (e.g., 20 μg) with lysis buffer and Laemmli sample buffer.
 - Boil samples for 5 minutes.



- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibody against phospho-ERK overnight at 4°C.
- Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using a chemiluminescent substrate.
- Strip the membrane (optional) and re-probe with an antibody for total-ERK as a loading control.

Visualizations

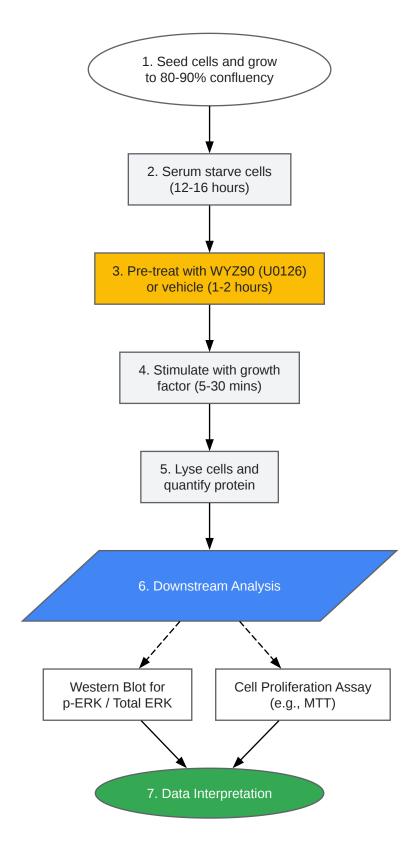




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Caption: MAPK/ERK signaling pathway with the inhibitory action of **WYZ90** (U0126) on MEK1/2.





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Caption: Experimental workflow for studying MEK/ERK inhibition using **WYZ90** (U0126).

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